Product packaging for Benzo[d]thiazol-5-ylmethanamine(Cat. No.:CAS No. 933725-07-6)

Benzo[d]thiazol-5-ylmethanamine

Cat. No.: B2822106
CAS No.: 933725-07-6
M. Wt: 164.23
InChI Key: FNFFILJWRNVPRK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ylmethanamine (CAS 933725-07-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules. It features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . This compound is particularly valuable for its amine functional group, which allows for further conjugation and derivatization, enabling researchers to create targeted libraries for biological screening . The benzothiazole nucleus is a key structural component in numerous compounds with documented pharmacological properties. These include antitumor, antimicrobial, and anticonvulsant activities . Notably, the structural motif is found in clinically significant agents such as Riluzole, an FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS), and Phortress, a well-known antitumor agent . Research into 2-(aminophenyl)benzothiazole derivatives, which share a similar amine-substituted structure, has shown them to be potent and selective pharmacophores, especially in anticancer and anti-Alzheimer's research . As such, this compound provides researchers with a critical starting point for developing novel therapeutic candidates in these areas, including the creation of peptide hybrids that combine the advantages of the benzothiazole pharmacophore with amino acids . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B2822106 Benzo[d]thiazol-5-ylmethanamine CAS No. 933725-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFFILJWRNVPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933725-07-6
Record name 1-(1,3-benzothiazol-5-yl)methanamine
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Synthetic Methodologies and Chemical Transformations of Benzo D Thiazol 5 Ylmethanamine and Its Analogues

Established and Emerging Synthetic Strategies for Benzothiazole (B30560) Nuclei

The construction of the benzothiazole ring system can be achieved through a variety of synthetic approaches, ranging from classical condensation reactions to modern C-H functionalization techniques.

Condensation-based Approaches (e.g., 2-Aminothiophenol-mediated Cyclizations)

The most conventional and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl compounds or their equivalents. nih.govekb.egmdpi.com This versatile strategy involves the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles. nih.govekb.egtandfonline.com

The reaction mechanism generally proceeds through the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization to form a benzothiazoline (B1199338) ring, which is then oxidized to the aromatic benzothiazole. ekb.eg A variety of catalysts and reaction conditions have been developed to promote this transformation, including Brønsted and Lewis acids, as well as metal-free and environmentally benign methods. tandfonline.comorganic-chemistry.orgtandfonline.comresearchgate.net For instance, a green chemistry approach utilizes alkyl carbonic acid, formed in situ from CO2 and an alcohol, to catalyze the condensation of 2-aminothiophenol with aldehydes under mild conditions. tandfonline.comtandfonline.comresearchgate.net

Reactant with 2-AminothiophenolCatalyst/ConditionsKey FeaturesReference
AldehydesAlkyl carbonic acid (from CO2/alcohol)Green, mild conditions, self-neutralizing tandfonline.comtandfonline.comresearchgate.net
AldehydesIodine/DMFEfficient for 2-substituted benzothiazoles organic-chemistry.org
AldehydesH2O2/HCl in ethanolRoom temperature, high yields nih.gov
β-DiketonesBrønsted acidMetal-free, good yields organic-chemistry.org
Carboxylic Acids(o-CF3PhO)3PEfficient, gram-scale applicable organic-chemistry.org

Ring-Closure and Cyclization Pathways

Beyond condensation reactions, various ring-closure and cyclization strategies have been developed for benzothiazole synthesis. These methods often involve the formation of the thiazole (B1198619) ring from precursors that already contain the benzene (B151609) ring and the requisite sulfur and nitrogen atoms or their synthetic equivalents.

One such approach is the intramolecular cyclization of thioamides. nih.gov Visible-light-mediated methods have also emerged, for instance, in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in situ-generated disulfide acts as a photosensitizer. organic-chemistry.org Additionally, ionic cascade insertion/cyclization reactions of thia-/selena-functionalized arylisocyanides provide an efficient route to 2-halobenzothiazole derivatives. organic-chemistry.org

C-H Functionalization as a Route to Substituted Benzothiazoles

Direct C-H functionalization has surfaced as a powerful and atom-economical tool for the synthesis of substituted benzothiazoles, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org This strategy allows for the regioselective introduction of various substituents onto the benzothiazole core.

A notable example involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with a range of nucleophiles to yield C2-functionalized benzothiazoles. researchgate.netacs.org Furthermore, palladium-catalyzed direct arylation of benzothiazole with iodoarenes has been achieved at room temperature, demonstrating the utility of this approach for creating C-C bonds. rsc.org Iridium-catalyzed C-H borylation offers another route to versatile benzothiazole building blocks, enabling functionalization at various positions on the benzenoid ring. nih.gov

MethodKey Reagents/CatalystsPosition of FunctionalizationKey FeaturesReference
Phosphonium Salt FormationTriphenylphosphineC2Mild conditions, regioselective researchgate.netacs.org
Direct ArylationPd-catalyst, Ag-promoter, iodoarenes-Room temperature, versatile rsc.org
C-H BorylationIr-catalystC5 or C4, C6Access to versatile building blocks nih.gov

Targeted Synthesis of Benzo[d]thiazol-5-ylmethanamine

The synthesis of this compound, a valuable building block, requires specific multi-step strategies that construct the benzothiazole core and subsequently introduce or modify the methanamine moiety at the 5-position.

Multi-step Synthetic Protocols for Benzothiazolylmethanamine Scaffolds

The synthesis of benzothiazolylmethanamine scaffolds typically involves a sequence of reactions. msu.eduyoutube.comnih.govscispace.comnih.gov A general approach may start with the formation of a substituted benzothiazole, followed by the introduction of a one-carbon unit at the desired position, which is then converted to the methanamine group. For instance, a synthetic route could begin with the synthesis of a 2-chloromethyl-benzothiazole derivative, which is then converted to the corresponding alcohol and subsequently oxidized to a carboxylic acid. researchgate.net This acid can then be coupled with an amine to form an amide, which can be reduced to the desired methanamine.

Another approach involves the reaction of a substituted 2-aminothiophenol with a suitable reactant to form the benzothiazole ring with a precursor to the methanamine group already in place. The reduction of a nitrile or an amide group at the 5-position to an amine is a common strategy. acs.org

Strategic Derivatization of the Methanamine Moiety

Once this compound is obtained, the primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. ijcrt.orgiosrjournals.orgnih.govnih.gov

Common derivatization strategies include N-alkylation and N-arylation reactions to introduce various substituents on the nitrogen atom. acs.org Amide bond formation is another frequently employed method, where the methanamine is reacted with carboxylic acids or their activated derivatives to produce a range of amides. acs.org These amides can be further modified, for example, by reduction to the corresponding secondary amines. The reactivity of the methanamine moiety allows for its incorporation into more complex molecular architectures, including the synthesis of hydrazones and other heterocyclic systems. nih.gov

Starting MaterialReaction SequenceFinal Product TypeReference
2-Amino-5-fluorobenzenethiol1. Reaction with chloroacetyl chloride 2. Conversion to alcohol 3. Oxidation to carboxylic acid 4. Amide couplingBenzothiazole-carboxamide hybrids researchgate.net
(5-substituted-benzo[d]thiazol-2-yl)methanaminesReaction with 2-chloro-N-(1H-indol-5-yl)acetamideN-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides iosrjournals.org
7-Methylbenzo[d]thiazol-2-amine1. Reaction with hydrazine (B178648) hydrate (B1144303) 2. Reaction with aldehydesBenzothiazole-hydrazones nih.gov
Substituted 2-aminobenzothiazoles1. Protection with Boc anhydride (B1165640) 2. Hydrolysis of ester 3. Amide coupling with alkylaminesN-alkylated benzothiazole derivatives nih.gov

Catalytic Systems in the Synthesis of Benzothiazolylmethanamine Derivatives

Transition Metal Catalysis (e.g., Copper-mediated Reactions)

Transition metal catalysis, particularly using copper, is a prominent method for synthesizing the benzothiazole scaffold. rsc.orgacs.org Copper catalysts are valued for their low cost and efficiency in facilitating key bond-forming reactions. rsc.org

Copper-catalyzed reactions for the synthesis of 2-substituted benzothiazoles often involve the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides or related precursors. bohrium.comindexcopernicus.com For instance, a copper(II)-BINAM complex has been effectively used to catalyze the intramolecular C(aryl)-S bond formation, yielding a variety of 2-aryl or 2-alkyl-substituted benzothiazoles under relatively mild conditions. bohrium.comindexcopernicus.com

Another significant copper-mediated approach is the domino three-component reaction. One such reaction involves a 2,2′-diaminodiaryl disulfide, copper cyanide, and an electrophile, proceeding through an oxidative copper-mediated S-cyanation as a key step. acs.org This method allows for the rapid and efficient synthesis of diverse 2-aminobenzothiazole (B30445) derivatives. acs.org Furthermore, copper has been shown to mediate the condensation of 2-chloroanilines with dithioesters to produce 2-aryl/2-aroylbenzothiazoles with good yields and broad functional group tolerance. organic-chemistry.org

The following table summarizes various copper-catalyzed systems for the synthesis of benzothiazole derivatives.

Catalyst SystemStarting MaterialsProduct TypeKey Features
Cu(OAc)₂·H₂O / 1,10-phenanthroline2-iodoanilines, benzyl (B1604629) amines, sulfur powder2-ArylbenzothiazolesUtilizes a cheap copper catalyst and bidentate ligand. rsc.org
CuI / 1,10-phenanthroline(2-iodophenylimino)triphenylphosphorane, thiocarboxylic acidsBenzothiazole derivativesProceeds via sequential Ullmann-type C–S bond coupling and Wittig condensation. acs.org
CuCN / TMEDA2,2′-diaminodiphenyl disulfide, electrophile2-Aminobenzothiazole derivativesAerobic oxidative three-component reaction involving S-cyanation. acs.org
Copper(II)-BINAMN-(2-chlorophenyl)benzothioamides2-Aryl or 2-alkyl-substituted benzothiazolesIntramolecular C-S bond formation under mild conditions. bohrium.comindexcopernicus.com
CuCl2-halobenzamides, S₈Benzo[d]isothiazol-3(2H)-onesCascade reaction involving C-S and N-S bond formation. mdpi.com

Other transition metals like palladium have also been utilized. For example, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov Ruthenium catalysts, such as RuCl₃, have been employed for the intramolecular oxidative coupling of N-arylthioureas. nih.gov

Metal-Free and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards developing metal-free and environmentally friendly methods for benzothiazole synthesis to avoid the potential toxicity and cost associated with metal catalysts. mdpi.comacs.org These approaches often utilize readily available, non-toxic reagents and catalysts, and may be conducted in green solvents like water or under solvent-free conditions. mdpi.comrsc.org

Visible-light-mediated synthesis has emerged as a powerful green chemistry tool. mdpi.comchemrxiv.org For example, the condensation of 2-aminothiophenols with aldehydes can be achieved under visible light, where an in situ-generated disulfide acts as a photosensitizer for molecular oxygen, producing the necessary oxidants for the reaction. nih.govacs.org Inexpensive organic dyes like eosin (B541160) Y and natural photosensitizers such as riboflavin (B1680620) have also been employed to catalyze the cyclization of thiobenzanilides under visible light irradiation. chemrxiv.orgresearchgate.net

Other metal-free catalytic systems include the use of ammonium (B1175870) chloride (NH₄Cl), which activates aldehydes through hydrogen bonding, facilitating the nucleophilic attack by 2-aminothiophenol. mdpi.com Iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and ammonium thiocyanate (B1210189) (NH₄SCN) provides another efficient route to 2-arylbenzothiazoles. organic-chemistry.org Furthermore, inexpensive and reusable graphitic carbon nitride (g-C₃N₄) has been used as a metal-free photocatalyst for the synthesis of 2-substituted benzothiazoles under visible light and an air atmosphere. organic-chemistry.org

The following table highlights some metal-free and environmentally benign approaches to benzothiazole synthesis.

Catalyst/ReagentStarting MaterialsKey Features
Visible Light2-aminothiophenols, aldehydesIn situ generated disulfide acts as a photosensitizer; metal-free. nih.govacs.org
Eosin Y / Visible Light2-aminothiophenol, methylarenesGreen solvent (ethanol/water), uses atmospheric air as oxidant. chemrxiv.org
Riboflavin / Visible LightThiobenzanilidesUses a cheap, natural photosensitizer and a sacrificial oxidizing agent. researchgate.net
NH₄Cl2-aminothiophenol, benzaldehydeActivates aldehyde via hydrogen bonding; reaction in methanol-water. mdpi.com
I₂Aromatic amines, benzaldehydes, NH₄SCNIodine-mediated oxidative annulation. organic-chemistry.org
g-C₃N₄ / Visible LightThiobenzanilidesReusable, metal-free photocatalyst; uses air as oxidant. organic-chemistry.org
Baker's Yeast2-aminothiophenol, aldehydesBiocatalysis under mild conditions. indexcopernicus.com
Tetramethylthiuram disulfide (TMTD)2-aminothiophenolsOne-step synthesis in water; metal/ligand-free. rsc.org

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of benzothiazole formation is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Investigations have focused on identifying key reaction intermediates, transition states, and the kinetic and thermodynamic factors that govern these transformations.

Reaction Intermediates and Transition States

The classical synthesis of benzothiazoles from 2-aminothiophenol and aldehydes is generally believed to proceed through several key intermediates. ekb.egscispace.com The initial step is a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the aldehyde, forming a hemiaminal intermediate. ekb.eg This is followed by dehydration to yield a Schiff base (imine) intermediate. scispace.com Subsequent intramolecular cyclization through the attack of the thiol group onto the imine carbon leads to a 2-substituted-2,3-dihydrobenzothiazole intermediate. ekb.egscispace.com The final step is the oxidation of this dihydrobenzothiazole to the aromatic benzothiazole. ekb.eg

In visible-light-mediated syntheses, the formation of a photosensitizing disulfide from 2-aminothiophenol is a key mechanistic feature. nih.govacs.org This disulfide, upon absorbing visible light, sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which act as the key oxidants for the dehydrogenation step. nih.govacs.org

For reactions involving the cyclization of thiobenzanilides, radical intermediates are often proposed. mdpi.com Under photochemical conditions, a thiyl radical can be generated, which then undergoes intramolecular cyclization. mdpi.com In some cases, the reaction may proceed through aryl radical cations as reactive intermediates. mdpi.com Mechanistic studies on the photochemical cyclization of thioformanilides suggest the involvement of an electron donor-acceptor (EDA) complex. chemrxiv.org

Kinetic and Thermodynamic Considerations in Benzothiazole Formation

Kinetic studies provide insight into the rate-determining steps of benzothiazole synthesis. In the oxidation of benzothiazole derivatives by chloramine-T, the reaction shows a first-order dependence on both the oxidant and the substrate concentrations. iosrjournals.org The proposed mechanism involves the formation of a complex between the reactive species and the benzothiazole derivative in the rate-determining step. iosrjournals.org

Thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), help to predict the feasibility and spontaneity of benzothiazole formation. scirp.orgmdpi.com Calculations of thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can confirm the exothermic and spontaneous nature of the cyclization reactions under specific conditions. scirp.orgnih.gov For instance, computational studies have shown that the formation of various benzothiazole derivatives is thermodynamically favorable, with negative values for the standard enthalpies of formation. scirp.org These analyses also help in understanding the relative stability of different isomers and conformers of benzothiazole derivatives. mdpi.com The study of heat capacity and other thermodynamic properties of the parent benzothiazole molecule provides fundamental data for these models. acs.org

Structure Activity Relationship Sar and Molecular Design of Benzo D Thiazol 5 Ylmethanamine Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of Benzo[d]thiazol-5-ylmethanamine derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole (B30560) ring and the methanamine side chain.

Modifications to the benzothiazole ring are a critical strategy for modulating the biological efficacy of this class of compounds. Studies have shown that the introduction of various functional groups can significantly enhance or alter the therapeutic properties, including antimicrobial and anticancer activities.

Research into a series of 2-(((5-substituted benzo[d]thiazol-2-yl) methyl) amino)-1-(2-phenyl- 1H-indol-1-yl) ethan-1-one derivatives demonstrated that substitutions at the 5-position of the benzothiazole ring directly impact antimicrobial potency. ijirt.org Halogenated derivatives, in particular, showed consistently strong activity against both Gram-positive and Gram-negative bacteria. ijirt.org This enhancement is often correlated with increased lipophilicity, which can improve membrane permeability. ijirt.org Specifically, derivatives containing fluorine, chlorine, or bromine at this position were noted for their enhanced bioactivity. ijirt.org

Further investigations into anticancer and anti-inflammatory agents have corroborated the importance of substitution on the benzothiazole ring. A notable increase in bioactivity was observed when a chlorine atom was placed at the 6th position of the ring, as compared to a fluorine substitution at the 5th position. nih.gov The presence of a nitro group has also been identified as a feature of interest for further optimization studies. nih.gov

Table 1: Influence of Benzothiazole Ring Substituents on Biological Activity

Substituent GroupPosition on Benzothiazole RingObserved Effect on Biological ActivityReference
Halogens (F, Cl, Br)5Consistently strong antimicrobial activity. ijirt.org ijirt.org
Alkyl Groups5Enhanced antimicrobial bioactivity. ijirt.org ijirt.org
Chlorine (Cl)6Notable increase in anticancer and anti-inflammatory bioactivity compared to F at position 5. nih.gov nih.gov
Nitro (NO₂)-Identified as a group of interest for capturing attention in activity studies. nih.gov nih.gov

The methanamine side chain at the 5-position is not merely a linker but an active contributor to the molecule's interaction with biological targets. Modifications to this chain are a key avenue for optimizing potency and selectivity.

For instance, using benzo[d]thiazol-2-yl-methanamine as a starting point, researchers have synthesized derivatives by reacting the methanamine group to form hydrazines, which are then converted into thiazolidinones and triazoles. researchgate.net These structural changes to the side chain are pivotal in defining the resulting biological activity of the compounds. researchgate.net In another study, a series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives were designed as novel neuronal nitric oxide synthase (nNOS) inhibitors, highlighting how elaboration of the methylamine (B109427) moiety can direct the compound towards specific enzymatic targets. researchgate.net

A clear example of the side chain's importance is found in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). nih.gov The compound (S)-N-(Benzo[d]thiazol-5-ylmethyl)-1-(2-(3-fluoro-4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxamide features the core structure, where the methanamine nitrogen is part of a complex carboxamide side chain. nih.gov Structure-activity relationship studies on this series revealed that even small changes, such as adding a methyl group to the benzylic position of the side chain, were accommodated without a major loss of activity. nih.gov Further modifications, like replacing a methyl sulfanyl (B85325) group with bromide on a different part of the molecule, were shown to slightly decrease efficacy and potency but improve the metabolic profile. nih.gov

Table 2: Effect of Methanamine Side Chain Modifications on Biological Activity

Core StructureSide Chain ModificationTarget/ActivityKey FindingReference
Benzo[d]thiazol-2-yl-methanamineConversion to hydrazines, thiazolidinones, triazolesGeneral Biological ActivityStructural changes to the side chain are crucial for defining biological activity. researchgate.net researchgate.net
Benzo[d]thiazol-2-yl-methanamineFormation of a 4-(substituted)-piperazine-1-carbothioamideNeuronal Nitric Oxide Synthase (nNOS) InhibitionDemonstrates how side chain elaboration can target specific enzymes. researchgate.net researchgate.net
This compoundAcylation with a substituted piperidine-3-carboxamideNAMPT Allosteric ModulationThe complex side chain is essential for potency; its binding is largely hydrophobic. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazolylmethanamine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in predicting the activity of new compounds and understanding the structural features essential for their effects. nih.gov

A QSAR analysis of 13 benzothiazole derivatives with antimalarial activity identified a robust model based on electronic descriptors. researchgate.net The study, using the semi-empirical AM1 method, derived the following equation:

Log IC₅₀ = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net

This model demonstrates that the antimalarial activity is significantly influenced by:

Atomic Net Charges (q): The charges on carbons 4, 5, and 6 of the benzothiazole ring are critical, with the charge at C5 having the largest coefficient, indicating its profound importance in the interaction with the biological target. researchgate.net

Energy of Molecular Orbitals (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are key electronic parameters that relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Polarizability (α): This descriptor relates to the ease with which the electron cloud of the molecule can be distorted, affecting non-covalent interactions. researchgate.net

The high correlation coefficient (r = 0.994) of this model indicates excellent predictive power, allowing for the rational design of new derivatives with potentially enhanced antimalarial activity. researchgate.net Such models enable researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug design, used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. frontiersin.org This approach is particularly valuable for optimizing lead compounds like this compound derivatives.

The process involves generating a pharmacophore model based on the structures of known active ligands or from the protein-ligand complex itself. frontiersin.orgnih.gov These models define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. duq.edu For example, a pharmacophore model for a Sigma-2 receptor ligand was derived that included a hydrophobic feature, a hydrogen bond acceptor, and a positive ionizable feature. duq.edu

Once a pharmacophore model is established, it serves as a 3D query to screen virtual libraries for new molecules that match its features. nih.gov For optimization, medicinal chemists design novel analogs of the lead compound that better fit the pharmacophore model. The goal is to enhance the interactions with the target receptor, thereby improving potency and selectivity. duq.edu Computational docking studies can further refine this process by predicting how newly designed analogs will bind within the active site of the target protein, highlighting key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to affinity. duq.edu

Bioisosteric Replacements in Benzothiazolylmethanamine Analogues

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for lead optimization. drughunter.comresearchgate.net It involves substituting an atom, functional group, or structural fragment within a lead compound with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological, toxicological, or pharmacokinetic profile. openaccessjournals.comu-tokyo.ac.jp This approach is a powerful tool for enhancing potency, modulating selectivity, improving metabolic stability, and increasing solubility. drughunter.comnih.gov

In the context of this compound analogues, bioisosteric replacement can be applied in several ways:

Functional Group Replacement: Specific functional groups on the benzothiazole ring or the methanamine side chain can be swapped. For example, a hydroxyl group could be replaced with an amino group, or a hydrogen atom could be substituted with fluorine to block metabolic oxidation at that position. u-tokyo.ac.jp

Ring System Replacement: The entire benzothiazole ring system could be replaced with another bicyclic heterocycle (e.g., benzoxazole (B165842), indole, or indazole). This strategy, often called "scaffold hopping," aims to discover new chemical space, improve properties, or secure novel intellectual property while maintaining the crucial three-dimensional orientation of the pharmacophoric elements. researchgate.net

Classical Bioisosteres: The replacement of a carboxylic acid with a tetrazole is a classic example that improves metabolic stability and acidity. openaccessjournals.com While the core structure lacks a carboxylic acid, derivatives could be designed to include one, making this a relevant optimization strategy.

Computational Chemistry and in Silico Analysis of Benzo D Thiazol 5 Ylmethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic characteristics of benzothiazole (B30560) derivatives. scispace.comscirp.org DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G**), are utilized to optimize molecular geometry, calculate vibrational frequencies, and explore the electronic landscape of these molecules. scirp.orgmdpi.comnih.gov Such calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

For instance, studies on related benzothiazole structures involve optimizing the Cartesian coordinates extracted from X-ray crystallography to determine the most stable conformation in the gaseous phase. mdpi.com These optimized structures are confirmed to be at a minimum on the potential energy surface by ensuring all calculated vibrational frequencies have positive eigenvalues. mdpi.com This level of detailed structural analysis is essential for the accurate prediction of other molecular properties.

The electronic properties of benzothiazole derivatives are often described by Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity and polarizability. nih.gov

DFT calculations are employed to determine the energies of these orbitals. For example, in studies of various benzothiazole-thiazole conjugates, the FMO gap (ΔEH-L) was identified as a significant factor influencing their biological activity. mdpi.com In one study on antioxidant benzothiazole derivatives, the compounds with the highest HOMO energy values (closer to zero) exhibited the most potent radical scavenging activities, a finding that aligned with experimental results. nih.gov The distribution of HOMO and LUMO orbitals across the molecule can also indicate regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives This table presents example data from related benzothiazole compounds to illustrate the typical values obtained through DFT calculations. Specific values for Benzo[d]thiazol-5-ylmethanamine would require a dedicated computational study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4c)-5.99-2.313.68 nih.gov
4-[(6-fluorobenzo[d]thiazol-2-ylimino)methyl]phenol (4d)-6.01-2.423.59 nih.gov
Benzothiazolopyrimidine-thiazole conjugate (8c)-6.09-2.393.70 mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. Red-colored regions typically indicate negative potential, corresponding to sites susceptible to electrophilic attack (e.g., lone pairs of electrons on nitrogen or oxygen atoms), while blue regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For benzothiazole structures, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The nitrogen atom in the thiazole (B1198619) ring and the amine group's nitrogen in this compound would be expected to be regions of negative potential, making them likely hydrogen bond acceptors. This information is critical for understanding how the molecule might interact with a biological target's active site. researchgate.net The calculations are performed on the optimized molecular structure to generate a 3D map of the electrostatic potential. uni-muenchen.de

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of benzothiazole derivatives is performed to identify stable, low-energy conformations and to understand the rotational barriers between them. mdpi.com Methods like semi-empirical molecular orbital calculations or DFT can be used to explore the potential energy surface as a function of key dihedral angles. mdpi.com

For example, in N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the dihedral angle between the benzothiazole and phenyl rings significantly influences the molecular geometry. Steric hindrance caused by substituents can lead to distorted, non-planar geometries, which in turn affects crystal packing and electronic properties. mdpi.com For this compound, a key conformational feature would be the rotation around the bond connecting the aminomethyl group to the benzothiazole ring. Understanding the preferred orientation of this group is vital for predicting how the molecule fits into a receptor's binding pocket.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as a benzothiazole derivative, and its biological target over time. These simulations model the movements and interactions of atoms, offering insights into the stability of the ligand-protein complex and the specific interactions that maintain binding. biointerfaceresearch.comnih.gov

MD simulations have been used to study various benzothiazole derivatives complexed with their targets. For instance, simulations of benzothiazole-thiazole hybrids with the p56lck enzyme were performed to confirm the stability of the binding pose predicted by docking. biointerfaceresearch.com Similarly, MD simulations of a benzothiazole derivative with the LasR protein of Pseudomonas aeruginosa showed the compound's ability to interact with the binding site and disrupt protein dimerization, confirming its antagonistic action. nih.gov These simulations often run for hundreds of nanoseconds to observe significant conformational changes and ensure the stability of the interactions. nih.gov Such studies are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. scispace.comescholarship.orgjchemlett.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the active site. nih.govnih.gov

For benzothiazole derivatives, docking studies have been conducted against a wide array of protein targets. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy or affinity. biointerfaceresearch.comnih.gov For example, docking studies of benzo[d]thiazole-hydrazones identified compounds with high glide G-scores, indicating strong potential binding to their target. nih.gov In another study, the docking of a butanamide derivative containing both benzothiazole and benzoxazole (B165842) moieties revealed a high binding affinity (-8.4 kcal/mol) with its target protein, highlighting specific pi-alkyl and hydrogen bond interactions. mdpi.com

The versatile benzothiazole scaffold has been shown to interact with a diverse range of biological targets, suggesting its potential in treating various diseases. In silico screening and molecular docking have been pivotal in identifying these putative targets.

One identified target for this compound hydrochloride is the enzyme O-GlcNAcase , which is involved in the phosphorylation of the tau protein, a key factor in the pathology of Alzheimer's disease. Inhibition of this enzyme is a promising therapeutic strategy.

Other computational and experimental studies on related benzothiazole derivatives have identified several other potential targets, as detailed in the table below.

Table 2: Putative Molecular Targets for Benzothiazole Derivatives Identified Through Computational and Experimental Studies This table showcases the diversity of targets for the broader benzothiazole class of compounds.

Putative TargetOrganism/Disease AssociationCompound Class StudiedReference
O-GlcNAcaseAlzheimer's DiseaseThis compound hydrochloride
Human Epidermal growth factor receptor (HER)CancerBenzo[d]thiazol-2-amine derivatives nih.gov
p56lck protein kinaseCancer, Autoimmune DiseasesBenzothiazole-thiazole hybrids biointerfaceresearch.com
LasR proteinPseudomonas aeruginosa (Quorum Sensing)Benzo[d]thiazole analogues nih.gov
Dihydropteroate (B1496061) synthase (DHPS)Bacterial InfectionsBenzothiazole derivatives mdpi.com
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1)Mycobacterium tuberculosisBenzothiazole N-oxides researchgate.net
Carbonic Anhydrase (hCA VII, hCA XII)Glaucoma, EpilepsyBenzo[d]thiazole-5- and 6-sulfonamides mdpi.com
H+/K+ ATPaseGastric UlcersBenzo[d]thiazole-hydrazones nih.gov

Characterization of Binding Modes and Interaction Forces

Computational methods, such as molecular dynamics (MD) simulations, are instrumental in elucidating the binding behavior of ligands like this compound and its derivatives at their biological targets. These simulations provide a dynamic picture of the intermolecular interactions that stabilize the ligand-receptor complex.

In studies involving derivatives of this compound, MD simulations have been used to confirm their binding within specific protein pockets. For instance, simulations have corroborated that derivatives can stably occupy the PF74 binding site of the HIV-1 capsid (CA). nih.gov The stability of a ligand within a binding site is governed by a combination of interaction forces, including:

Hydrogen Bonds: These are crucial for orienting the ligand and providing specificity. The amine group and the nitrogen and sulfur atoms in the benzothiazole ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The aromatic benzothiazole core and other lipophilic parts of the molecule often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, contributing significantly to binding affinity.

Pi-stacking: The flat, aromatic benzothiazole ring system can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking or T-shaped pi-stacking interactions.

The specific interactions depend on the topology of the binding site. For example, in the design of novel HIV-1 CA inhibitors, the benzothiazole moiety was incorporated to exploit space within the NTD-CTD interfacial pocket of the protein. nih.gov Molecular docking studies on other benzothiazole derivatives, targeting enzymes like COX-1 and COX-2, have also been used to predict binding affinity and identify key interactions with active site residues. nih.gov These computational approaches are essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective molecules. nih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME-related)

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. uran.ua In silico tools and computational models are frequently employed to forecast these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties and minimize late-stage failures. uran.uapensoft.net These methods assess a range of molecular descriptors to predict a compound's behavior in the body. uran.ua

Metabolic Stability Predictions

Metabolic stability is a key determinant of a drug's oral bioavailability and duration of action. nih.gov Compounds that are rapidly metabolized by liver enzymes, particularly Cytochrome P450s, tend to have high clearance and poor bioavailability due to the first-pass effect. nih.gov In vitro assays using human liver microsomes (HLMs) are a standard method for evaluating metabolic stability, often measured by the compound's half-life (t½). nih.gov

In silico models can predict metabolic stability, helping to prioritize compounds for synthesis and testing. pensoft.net These predictions can identify metabolic "soft spots" on a molecule that are prone to enzymatic degradation. pensoft.net For benzothiazole derivatives, computational tools are used alongside in vitro tests to guide structural modifications aimed at improving metabolic stability. nih.gov For example, in a study of HIV-1 capsid inhibitors derived from this compound, two of the most potent compounds were evaluated for their metabolic stability in HLMs. The results, shown in the table below, highlight how structural changes can influence metabolic half-life. nih.gov

CompoundHalf-Life (t½) in HLM (min)Classification
PF7410.3Low Stability
Compound 7m27.9Improved Stability
Compound 7u23.5Improved Stability

This table presents in vitro metabolic stability data for PF74 and two optimized benzothiazole-containing derivatives. A short half-life indicates rapid metabolism and low metabolic stability. nih.gov

Brain Penetration Modeling

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. frontiersin.orgpreprints.org The BBB is a highly selective barrier that protects the brain, and it actively removes many substances via efflux transporters like P-glycoprotein (P-gp). frontiersin.orgpreprints.org In silico models are invaluable for predicting the BBB penetration potential of molecules at an early stage. frontiersin.org

These models rely on the calculation of various physicochemical properties and molecular descriptors known to influence brain permeability. nih.gov Key parameters include:

LogBB: The logarithm of the brain-to-plasma concentration ratio. A positive value generally indicates good BBB penetration. frontiersin.org

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA (typically < 70-90 Ų) is generally favored for BBB penetration. preprints.org

Lipophilicity (logP): The octanol/water partition coefficient. An optimal range is necessary, as very high lipophilicity can lead to non-specific binding and rapid metabolism.

Molecular Weight (MW): Lower molecular weight (typically < 400-500 Da) is generally preferred.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower count of HBDs and HBAs is associated with better permeability. frontiersin.org

P-glycoprotein (P-gp) Substrate Prediction: In silico models can predict whether a compound is likely to be a substrate for the P-gp efflux pump, which would limit its brain accumulation. frontiersin.orgpreprints.org

ParameterGenerally Favorable Range for CNS Penetration
Molecular Weight (MW)&lt; 450 Da
logP1 - 4
Polar Surface Area (PSA)&lt; 70 Ų
Hydrogen Bond Donors (HBD)≤ 3
Hydrogen Bond Acceptors (HBA)≤ 7
logBB&gt; 0
P-gp SubstrateNo

This table summarizes key physicochemical parameters and their generally accepted ranges that favor a compound's ability to cross the blood-brain barrier, based on computational models and analysis of known CNS drugs. frontiersin.orgpreprints.orgfrontiersin.org

Computational tools like the BOILED-Egg model can provide a simultaneous prediction of gastrointestinal absorption and brain access. mdpi.com For benzothiazole-containing structures, these predictive analyses are crucial for determining their potential utility in treating CNS disorders. idaampublications.in

Mechanistic Biological Investigations of Benzo D Thiazol 5 Ylmethanamine Derivatives

Elucidation of Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Signaling Cascades (e.g., Apoptotic Pathways, Akt/GSK-3β/NF-κB)

Derivatives of the benzothiazole (B30560) family have been shown to exert significant influence over intracellular signaling pathways, particularly those governing cell survival and death. One area of intense investigation is the induction of apoptosis in cancer cells. For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been demonstrated to trigger apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org This was evidenced by the increased expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. frontiersin.org Further in vivo studies confirmed these findings, showing that the benzothiazole derivative could inhibit tumor cell proliferation and metastasis while inducing apoptosis. frontiersin.org

The Akt/GSK-3β/NF-κB pathway, a critical signaling cascade for cell survival and proliferation, has also been identified as a target for benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles. Inhibition of this pathway can lead to a reduction in the viability of cancer cells. While direct evidence for benzo[d]thiazol-5-ylmethanamine derivatives targeting this specific pathway is still emerging, the known anticancer properties of the broader benzothiazole class suggest this is a plausible mechanism of action. Furthermore, some N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been shown to induce apoptosis by increasing levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com

Disruption of Pathogen-Specific Processes (e.g., Cell Wall Synthesis, Metabolic Pathways in Microbes)

The antimicrobial properties of benzo[d]thiazole derivatives are well-documented, with research pointing to multiple mechanisms of action against a variety of pathogens. saudijournals.comnih.govnih.gov One of the proposed mechanisms is the inhibition of cell wall synthesis, a process essential for bacterial survival. ajol.info The disruption of this pathway leads to a compromised bacterial structure and eventual cell death. ajol.info

Beyond the cell wall, these derivatives also interfere with crucial metabolic pathways within microbes. nih.gov For example, some benzothiazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair. nih.govnih.govrsc.org By targeting these enzymes, the compounds effectively halt bacterial proliferation. Other identified targets include dihydropteroate (B1496061) synthase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), both of which are involved in essential bacterial metabolic pathways. nih.gov The broad-spectrum antibacterial activity of some derivatives is attributed to their ability to perturb the cell membrane and bind to intracellular components like DNA. rsc.org

Enzyme Inhibition and Activation Profiles (e.g., sEH/FAAH, Carbonic Anhydrase, DNA Gyrase)

A significant focus of research on this compound derivatives has been their ability to selectively inhibit various enzymes implicated in disease.

sEH/FAAH: Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed from benzothiazole-phenyl-based compounds. nih.gov These enzymes are involved in the metabolism of signaling lipids that regulate pain and inflammation. nih.govnih.gov The simultaneous inhibition of both sEH and FAAH has been shown to produce synergistic antinociceptive effects. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the benzothiazole scaffold are crucial for achieving potent dual inhibition. nih.gov

Carbonic Anhydrase: A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govunifi.itnih.gov These sulfonamides have shown potent, and in some cases isoform-selective, inhibition of cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govunifi.itnih.gov The inhibition constants for some derivatives are in the subnanomolar to low nanomolar range, highlighting their high affinity for these enzymes. unifi.it The sharp SAR observed in these studies indicates that minor structural modifications can lead to significant changes in inhibitory activity and selectivity. nih.govnih.gov

DNA Gyrase: Benzothiazole-based compounds have emerged as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drug discovery. nih.govnih.govrsc.org These inhibitors function by competing with ATP at the ATPase binding site of the GyrB subunit. nih.govresearchgate.net To enhance their uptake into Gram-negative bacteria, some inhibitors have been conjugated with siderophore mimics, which facilitate transport across the bacterial cell wall. nih.govrsc.org

Table 1: Enzyme Inhibition by Benzo[d]thiazole Derivatives

Enzyme TargetDerivative ClassKey FindingsReference
sEH/FAAHBenzothiazole-phenyl analogsDual inhibitors with low nanomolar IC50 values; alleviate inflammatory pain in animal models. nih.gov
Carbonic Anhydrase (hCA I, II, VII, IX)Benzo[d]thiazole-5- and 6-sulfonamidesSubnanomolar to low nanomolar, isoform-selective inhibitors. nih.govunifi.itnih.gov
DNA Gyrase/Topoisomerase IVBenzothiazole-based inhibitorsPotent inhibition of bacterial enzymes; conjugation with siderophore mimics enhances uptake in Gram-negative bacteria. nih.govnih.govrsc.org

Receptor Agonism and Antagonism (e.g., Dopamine (B1211576) D4 Receptor, Serotonin (B10506) Receptors)

In addition to enzyme inhibition, benzo[d]thiazole derivatives have been investigated for their ability to modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for drugs acting on the central nervous system.

Dopamine D4 Receptor: Derivatives of benzo[d]thiazole have been identified as potent and selective antagonists of the dopamine D4 receptor. nih.gov The dopamine D4 receptor is implicated in various neurological processes, and its modulation is a key strategy in the development of treatments for psychiatric disorders. nih.govnih.gov SAR studies have been conducted to optimize the affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes. nih.gov

Serotonin Receptors: The benzothiazole scaffold has also been utilized to develop dual-acting agents that target both the serotonin 5-HT1A receptor and the serotonin transporter (SERT). nih.gov Such dual-acting compounds have the potential to be developed as novel antidepressants. nih.govunav.edu Research has focused on modifying the benzothiazole structure to achieve a balance of moderate binding affinity at both targets. nih.gov

Table 2: Receptor Activity of Benzo[d]thiazole Derivatives

Receptor TargetDerivative ClassActivityPotential ApplicationReference
Dopamine D4 Receptor2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole and analogsAntagonistPsychiatric disorders nih.gov
5-HT1A Receptor and SERTBenzothiazole-based compoundsDual InhibitorsAntidepressants nih.gov

Target Deconvolution and Validation

A critical aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its biological effects. For this compound derivatives, target deconvolution and validation are pursued through a combination of experimental and computational approaches.

Enzymatic assays are fundamental to confirming target engagement. For instance, the inhibitory activity of benzothiazole derivatives against carbonic anhydrase is directly measured using stopped-flow CO2 hydration assays. nih.govsemanticscholar.org Similarly, the potency of DNA gyrase inhibitors is determined through supercoiling or ATPase activity assays. nih.gov The validation of these enzymes as the true targets is further supported by SAR studies, where structural modifications to the inhibitor lead to predictable changes in inhibitory potency. unifi.itnih.gov

In the context of antimicrobial research, target validation often involves demonstrating that the compound's antibacterial activity is linked to the inhibition of a specific enzyme. For example, the enhanced antibacterial activity of DNA gyrase inhibitors in iron-depleted media, when conjugated to siderophore mimics, provides strong evidence for their mechanism of action and target engagement. nih.govrsc.org

Molecular docking studies are also employed to visualize the binding of these derivatives to their proposed targets, providing insights into the specific interactions that govern their affinity and selectivity. nih.govnih.gov

Preclinical Pharmacological Principles Applied to this compound Research

The translation of a promising chemical scaffold into a potential therapeutic agent is guided by key preclinical pharmacological principles. In the research of this compound derivatives, several of these principles are evident.

Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically exploring how chemical modifications to the benzothiazole core influence biological activity. mdpi.comnih.gov This is exemplified by the development of carbonic anhydrase inhibitors, where subtle changes to the substitution pattern on the benzothiazole ring led to significant variations in inhibitory potency and isoform selectivity. nih.govnih.gov

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is being applied in the development of dual sEH/FAAH inhibitors for pain management. nih.gov This approach can offer enhanced efficacy and a more favorable side-effect profile compared to the co-administration of separate drugs. nih.gov

Furthermore, in vivo studies in animal models are crucial for evaluating the therapeutic potential of these compounds. For example, the efficacy of a novel benzothiazole derivative in inhibiting tumor growth was demonstrated in a colorectal cancer xenograft model. frontiersin.org Similarly, the antinociceptive effects of dual sEH/FAAH inhibitors were confirmed in rat models of inflammatory pain. nih.gov These preclinical studies are essential for establishing proof-of-concept and guiding the further development of this compound derivatives as therapeutic agents.

In Vitro Functional Assays and Efficacy Determination

A number of in vitro functional assays have been employed to determine the efficacy of this compound derivatives against various biological targets. These assays are crucial for quantifying the potency of these compounds and understanding their structure-activity relationships.

One area of investigation has been their potential as enzyme inhibitors. For instance, aminomethyl derivatives of mercaptobenzothiazole have been evaluated for their inhibitory activity against carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These enzymes are implicated in various pathological conditions, and their inhibition is a target for therapeutic intervention. The inhibitory constants (Ki) for these derivatives were determined to be in the nanomolar range, indicating significant potency. nih.gov

Another significant area of research is the antimicrobial activity of these derivatives. A series of 2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-one derivatives were synthesized and evaluated for their antibacterial and antifungal properties. ijirt.org The efficacy was determined by measuring the zone of inhibition against various microbial strains. ijirt.org Similarly, (thio)urea benzothiazole derivatives, including those with a 5-methyl substitution, have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition being recorded. mdpi.com

The potential of benzo[d]thiazole derivatives as antiviral agents has also been explored. Certain thiazole (B1198619)/thiadiazole/benzothiazole based thiazolidin-4-one derivatives have been identified as inhibitors of the main protease of SARS-CoV-2. mdpi.com The half-maximal inhibitory concentration (IC50) values for these compounds were determined to quantify their inhibitory potency against the viral enzyme. mdpi.com Furthermore, a patent has described amide or urea (B33335) substituted benzothiazole derivatives as inhibitors of endothelial lipase, with IC50 values reported in the nanomolar range. google.com

The following table summarizes the in vitro efficacy of selected benzo[d]thiazole derivatives from various studies.

Derivative ClassTarget Enzyme/OrganismAssay TypeEfficacy (Ki/IC50/Zone of Inhibition)Reference
Aminomethyl mercaptobenzothiazolesCarbonic Anhydrase I & IIEnzyme InhibitionKi: 58-215 nM nih.gov
Aminomethyl mercaptobenzothiazolesAcetylcholinesteraseEnzyme InhibitionKi: 18-78 nM nih.gov
Aminomethyl mercaptobenzothiazolesButyrylcholinesteraseEnzyme InhibitionKi: 23-88 nM nih.gov
2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-onesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansDisc DiffusionZone of inhibition up to 25 mm ijirt.org
5-Methyl-benzothiazole-thiosemicarbazonesS. aureus, P. aeruginosa, E. coliZone of InhibitionSignificant inhibition at 1 mg/mL mdpi.com
Thiazolidin-4-one based benzothiazolesSARS-CoV-2 Main ProteaseEnzyme InhibitionIC50: 0.01–34.4 μΜ mdpi.com
Amide/Urea substituted benzothiazolesEndothelial LipaseEnzyme InhibitionIC50: < 100 nM google.com

Studies in Isolated Cells and Tissues

To further understand the biological effects of this compound derivatives, studies have been conducted on isolated cells and tissues. These investigations provide insights into the cellular mechanisms of action and the potential therapeutic applications of these compounds.

Derivatives of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide were designed as inhibitors of neuronal nitric oxide synthase (nNOS). researchgate.net Their effects were evaluated in stably transfected HEK 293 cells expressing NOS isoforms. Several of these compounds demonstrated greater than 95% cell survival in an MTT assay, indicating low cytotoxicity at the tested concentrations. researchgate.net

The anticancer potential of this class of compounds has also been a focus of research. For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoles have shown enhanced in vitro efficacy against human breast and ovarian tumor xenografts. scispace.com In a study involving thiazolidin-4-one based benzothiazole derivatives as potential SARS-CoV-2 protease inhibitors, their cellular viability was assessed in human normal MRC-5 cells. mdpi.com This is a crucial step to ensure that the antiviral activity is not due to general cytotoxicity.

The antimicrobial activity observed in functional assays has been confirmed in studies with isolated bacterial cells. The zones of inhibition for 2-(((5-substituted benzo[d]thiazol-2-yl) methyl) amino)-1-(2-phenyl-1H-indol-1-yl) ethan-1-one derivatives and 5-methyl-benzothiazole-thiosemicarbazones directly reflect their effects on bacterial cell viability. ijirt.orgmdpi.com

The following table presents findings from studies of benzo[d]thiazole derivatives in isolated cells.

Derivative ClassCell LineBiological EffectKey FindingsReference
Benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamidesHEK 293 (stably transfected with NOS isoforms)Neuronal Nitric Oxide Synthase Inhibition> 95% cell survival in MTT assay researchgate.net
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazolesHuman breast and ovarian tumor cellsAnticancer ActivityEnhanced in vitro efficacy scispace.com
Thiazolidin-4-one based benzothiazolesMRC-5 (human normal lung fibroblasts)Cellular ViabilityAssessed to determine cytotoxicity of potential antiviral compounds mdpi.com
2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-onesBacterial cellsAntibacterial/AntifungalSignificant zones of inhibition ijirt.org
5-Methyl-benzothiazole-thiosemicarbazonesBacterial cellsAntimicrobialSignificant zones of inhibition mdpi.com

Advanced Spectroscopic and Analytical Characterization of Benzo D Thiazol 5 Ylmethanamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing rich information about the chemical environment of individual atoms.

One-Dimensional NMR (e.g., 1H, 13C, 31P NMR)

One-dimensional NMR techniques, particularly ¹H and ¹³C NMR, are routinely used to determine the carbon-hydrogen framework of Benzo[d]thiazol-5-ylmethanamine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a derivative like N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide, the ¹H NMR spectrum (400 MHz, CDCl₃) shows a singlet for the amide proton (NH) at δ 8.42 ppm. The aromatic protons of the benzothiazole (B30560) and benzamide (B126) moieties appear in the range of δ 6.78–8.22 ppm. The six protons of the two methoxy (B1213986) groups (OCH₃) are observed as a sharp singlet at δ 3.91 ppm. In another example, for N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the amide proton appears as a singlet at δ 12.65 ppm in DMSO-d₆. mdpi.com The aromatic protons are observed as a multiplet in the range of δ 7.28–7.99 ppm, while the methyl protons of the propanamide moiety appear as a doublet at δ 1.52 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In the ¹³C NMR spectrum of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (151 MHz, DMSO-d₆), the carbonyl carbon (C=O) of the amide group is observed at δ 173.16 ppm. mdpi.com The carbon of the C=N bond in the benzothiazole ring appears at δ 158.35 ppm. mdpi.com The various aromatic carbons of the biphenyl (B1667301) and benzothiazole rings resonate in the region of δ 115.68–159.35 ppm. mdpi.com The methyl carbon (CH₃) is observed at δ 18.32 ppm. mdpi.com

The following table summarizes representative ¹H and ¹³C NMR data for a Benzo[d]thiazole derivative:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Amide (NH)12.65 (s)-
Aromatic (Ar-H)7.28-7.99 (m)115.68-159.35
Carbonyl (C=O)-173.16
Thiazole (B1198619) (C=N)-158.35
Aliphatic (CH)4.12 (q)44.93
Methyl (CH₃)1.52 (d)18.32
Data for N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide in DMSO-d₆. mdpi.com

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex molecules to establish connectivity between atoms. For instance, COSY spectra can confirm the coupling between adjacent protons, while HSQC and HMBC spectra correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra of complex benzothiazole derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For example, the HRMS (ESI+) analysis of N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide showed a measured m/z of 331.0758 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 331.0754 for the molecular formula C₁₆H₁₅N₂O₃S. Similarly, for N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the HRMS (ESI) found a mass of 377.1128, which corresponds to the calculated mass of 377.1124 for the formula C₂₂H₁₈FN₂OS⁺. mdpi.com This high degree of accuracy is critical for confirming the identity of newly synthesized compounds. jyoungpharm.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the mass spectrum of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the molecular ion peak [M⁺] was observed at m/z 279, with other significant fragments providing clues to the molecule's structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

For N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide, the IR spectrum (KBr) shows a characteristic N-H stretching vibration at 3270 cm⁻¹, confirming the presence of the amide group. The C=O stretching of the amide is observed at 1655 cm⁻¹, and the C=N stretching of the benzothiazole ring is seen at 1590 cm⁻¹. For other benzothiazole derivatives, characteristic peaks for C=O stretching in the range of 1651–1654 cm⁻¹ have been reported. jyoungpharm.org The IR spectrum of pure riluzole, a benzothiazole derivative, shows N-H stretching bands at 3266 and 3360 cm⁻¹ and various vibrations of its benzothiazole aromatic ring between 814 and 1640 cm⁻¹. researchgate.net

The following table summarizes typical IR absorption frequencies for functional groups in Benzo[d]thiazole derivatives:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H)Stretch3270
Carbonyl (C=O)Stretch1651-1655
Imine (C=N)Stretch1590
Aromatic C-HStretch~3050
C-SStretch~700

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. For example, the elemental analysis of a synthesized benzimidazole (B57391) derivative was found to be in good agreement with the calculated values, further confirming its structure. rsc.org For 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the calculated elemental composition was C 68.80%, H 3.25%, N 5.01%, and S 11.48%, which closely matched the found values of C 68.70%, H 3.33%, N 5.12%, and S 11.60%. nih.gov

The following table shows an example of elemental analysis data for a benzothiazole derivative:

Element Calculated (%) Found (%)
Carbon (C)68.8068.70
Hydrogen (H)3.253.33
Nitrogen (N)5.015.12
Sulfur (S)11.4811.60
Data for 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For novel compounds like this compound, this method would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.

In a study of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the benzothiazole and the adjacent chromene ring systems were found to be nearly coplanar. nih.gov The planarity of the core structure is a common feature, as also seen in 2-(2′-aminophenyl)benzothiazole derivatives where the angle between the benzothiazole plane and the phenyl ring is minimal. mdpi.com

Intramolecular and intermolecular hydrogen bonds play a pivotal role in the crystal lattice of benzothiazole derivatives. In the structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)-4-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile], an intramolecular N—H···N hydrogen bond helps to maintain the coplanarity of the pyridone and benzothiazole rings. nih.gov For this compound, the primary amine group (-CH₂NH₂) is expected to be a key participant in hydrogen bonding, forming a network of intermolecular interactions that would define its solid-state architecture.

The table below summarizes crystallographic data for a related benzothiazole derivative, illustrating the type of information obtained from an X-ray diffraction study.

Table 1: Representative Crystallographic Data for a Benzothiazole Derivative

Parameter Value
Compound Name N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov
Formula C₂₃H₁₅BrN₂OS
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.1234 (3)
b (Å) 13.4567 (4)
c (Å) 13.5432 (4)
β (°) 114.321 (1)
Volume (ų) 2012.34 (9)
Z 4

Note: This data is for a representative compound and not this compound.

Advanced Chromatographic Methodologies for Purity and Compound Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzothiazole derivatives. nih.gov In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. ucdavis.edu For basic compounds like this compound, the addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility by suppressing the ionization of the amine group.

The separation of isomers is a common challenge that can be addressed with HPLC. For example, a method for the successful separation of aminobenzoic acid isomers has been developed using a mixed-mode column that combines reversed-phase and ion-exchange characteristics. sielc.com Such an approach could be highly effective for the analysis of positional isomers related to this compound.

Detection is commonly achieved using a UV detector, as the benzothiazole ring system is a strong chromophore. ucdavis.edu For more sensitive and selective analysis, HPLC coupled with mass spectrometry (HPLC-MS) is employed. This powerful technique provides both retention time data and mass-to-charge ratio information, allowing for definitive identification and quantification of the target compound and any impurities. nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. While the primary amine in this compound might require derivatization to improve its volatility and chromatographic behavior, GC-MS is widely used for the analysis of other benzothiazole derivatives. ucdavis.edunih.gov Derivatization techniques such as acylation or silylation can be employed to block the active hydrogens of the amine group, reducing peak tailing and improving thermal stability. youtube.com

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the trace analysis of benzothiazole in complex matrices like wine. nih.govacs.org This sample preparation technique is highly efficient for extracting volatile and semi-volatile compounds. For purity analysis of a synthesized batch of this compound, direct injection of a diluted sample in a suitable solvent onto a capillary GC column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) would be a standard approach. ucdavis.edu The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for quantification and identification of the main component and any volatile impurities.

The table below outlines typical chromatographic conditions used for the analysis of related benzothiazole compounds.

Table 2: Typical Chromatographic Conditions for Benzothiazole Derivatives

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
RP-HPLC ucdavis.edu RP-18 Acetonitrile-water gradient UV Analysis of various benzothiazoles in wastewater.
HPLC-MS/MS nih.gov Not specified Not specified ESI-MS/MS Detection of benzothiazole derivatives in textiles and tires.
GC-MS nih.gov Not specified Helium MS Analysis of benzothiazole in wine.
GC-FID ucdavis.edu SPB-5 (5% phenyl polysiloxane) Helium FID Analysis of benzothiazole derivatives.

Note: These conditions are for representative related compounds and would likely require optimization for this compound.

Future Research Directions for this compound: Paving the Way for New Discoveries

The unique structural attributes of this compound, a member of the versatile benzothiazole family of compounds, have positioned it as a molecule of significant interest for future scientific exploration. While the broader benzothiazole scaffold has been extensively studied, the specific potential of this methanamine derivative remains a largely untapped resource. The following sections outline key areas where focused research could unlock novel applications and a deeper understanding of this compound's chemical and biological properties.

Q & A

Q. What are the established synthetic routes for Benzo[d]thiazol-5-ylmethanamine, and what reaction conditions optimize yield?

this compound is typically synthesized via multi-step reactions. Key steps include condensation of aryl amines with thiourea derivatives or coupling reactions involving halogenated benzothiazoles. For example, in related benzothiazol derivatives, aryl isothiocyanates are reacted with aminobenzothiazole precursors under controlled temperatures (80–100°C) in polar aprotic solvents like DMF, with yields optimized by using catalysts such as palladium complexes for cross-coupling . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. How can crystallographic tools like SHELXL and ORTEP-III aid in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is essential for resolving bond angles, torsion angles, and hydrogen-bonding networks. For instance, SHELXL enables precise refinement of disordered atoms in heterocyclic systems, while ORTEP-III generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters, critical for confirming the planar geometry of the benzothiazole ring .

Q. What structure-activity relationship (SAR) trends are observed for benzothiazole derivatives in pharmacological studies?

SAR studies on benzothiazole analogs reveal that substituents at the 5-position (e.g., methanamine groups) enhance binding affinity to enzymes like kinases or proteases. For example, in activity screening tables, derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at specific positions show improved inhibitory potency against cancer cell lines, while bulky substituents reduce bioavailability . Comparative analysis with analogs like 2-Chlorobenzo[d]thiazol-6-amine (Similarity: 0.81) highlights the role of steric and electronic effects .

Advanced Research Questions

Q. How do density functional theory (DFT) methods improve the prediction of electronic properties for benzothiazole derivatives?

Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange terms to accurately calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For example, DFT studies on similar compounds demonstrate that gradient corrections and exact-exchange terms reduce deviations in atomization energy predictions to ≤2.4 kcal/mol, enabling reliable modeling of charge distribution in the benzothiazole core .

Q. What mechanistic insights guide the design of benzothiazole-based enzyme inhibitors?

Mechanistic studies employ molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding kinetics. For instance, benzothiazol-5-ylmethanamine derivatives show competitive inhibition of tyrosine kinases by forming hydrogen bonds with catalytic lysine residues. Transition-state analogs can be designed by introducing methyl or fluorine groups to mimic substrate interactions, as validated by kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions in biological activity data across SAR studies?

Discrepancies in IC₅₀ values or selectivity profiles often arise from variations in assay conditions (e.g., pH, co-solvents). Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) is recommended. For example, conflicting data on benzothiazole derivatives’ cytotoxicity can be resolved by standardizing cell lines (e.g., HepG2 vs. MCF-7) and normalizing to control compounds with known activity .

Methodological Tables

Parameter Synthetic Optimization Computational Analysis
Key ToolsPd-catalyzed coupling B3LYP/6-31G* basis set
Critical Conditions80–100°C, DMF solvent Solvent continuum models (PCM)
Validation TechniquesHPLC purity >95% RMSD <0.5 Å (vs. XRD)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.